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Introduction
DRAQ7 is a far-red fluorescent, cell-impermeant DNA dye that serves as an exceptional tool for

viability assessment in long-term live-cell imaging studies.[1] Its unique properties make it a

superior alternative to traditional viability stains like propidium iodide (PI) and 7-AAD,

particularly for kinetic assays monitoring cell health and cytotoxicity over extended periods.[2]

Unlike many other viability dyes, DRAQ7 is non-toxic to cells and does not interfere with normal

cellular processes, even with continuous exposure for several days.[3][4] This allows for real-

time, dynamic monitoring of cell death without inducing artifacts.[5][6]

These application notes provide a comprehensive guide to using DRAQ7 in long-term live-cell

imaging, complete with detailed protocols and quantitative data to facilitate experimental design

and execution.

Key Features and Advantages of DRAQ7
Selective Staining of Non-Viable Cells: DRAQ7 only enters cells with compromised plasma

membranes, where it binds to nuclear DNA, emitting a bright, far-red fluorescent signal.[7][8]

Healthy, intact cells exclude the dye and remain unstained.[1]

Suitability for Long-Term Imaging: Studies have shown that DRAQ7 is non-toxic and does

not impact cell proliferation or function, even during continuous exposure for up to 72 hours
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or longer.[2][4] This makes it ideal for time-lapse microscopy and kinetic analysis of

cytotoxicity.[3]

Far-Red Fluorescence: With excitation maxima at 599/644 nm and an emission maximum at

approximately 694 nm when intercalated with DNA, DRAQ7's spectral properties minimize

overlap with common green and red fluorescent proteins (e.g., GFP, RFP) and other cellular

probes.[9][10][11] This allows for straightforward multiplexing in multi-color imaging

experiments.[10]

Photostability: DRAQ7 exhibits minimal photobleaching, ensuring reliable and consistent

signal intensity throughout long-term imaging experiments.[1]

Ready-to-Use Formulation: It is supplied as a stable, aqueous solution that can be directly

added to cell culture media, simplifying experimental setup.[7]

Quantitative Data Summary
The following tables summarize key quantitative parameters for using DRAQ7 in long-term live-

cell imaging applications.

Table 1: Spectral Properties of DRAQ7

Property Wavelength (nm)

Excitation Maxima 599 / 644[9]

Sub-optimal Excitation 488[10]

Emission Maximum (with dsDNA) 694[9][12]

Recommended Emission Filter > 665 (Longpass)[9]

Table 2: Recommended Staining Conditions
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Application
Recommended
Concentration

Incubation Time Temperature

Long-Term Live-Cell

Imaging
1 - 3 µM[5][9] Continuous 37°C[5]

Short-Term Viability

(Flow Cytometry)
3 µM[7] 5 - 30 minutes[5]

Room Temperature or

37°C[5]

Short-Term Viability

(Microscopy)
1.5 - 3 µM[9] 5 - 30 minutes[5]

Room Temperature or

37°C[5]

Table 3: Comparison with Other Viability Dyes

Feature DRAQ7
Propidium Iodide
(PI)

DAPI

Toxicity in Long-Term

Culture
Low / None[4]

Can be toxic with

prolonged exposure

Can be toxic with

prolonged exposure

Spectral Overlap with

GFP/FITC
Minimal[10] Significant Significant

UV Excitation

Required
No[10] No Yes[8]

Photostability High[1] Moderate Moderate

Cell Permeability
Impermeant to live

cells[7]

Impermeant to live

cells

Semi-permeant in

some cases[13]

Experimental Protocols
Protocol 1: Long-Term Live-Cell Imaging for Cytotoxicity
Assessment
This protocol describes the use of DRAQ7 to continuously monitor cell viability in a kinetic

assay upon treatment with a cytotoxic compound.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.abcam.com/ps/products/109/ab109202/documents/ab109202%20DRAQ7%20protocol%20v3%20(web).pdf
https://www.biostatus.com/site/biostatus/documents/DR7.TDS%20008%20050224.pdf
https://www.abcam.com/ps/products/109/ab109202/documents/ab109202%20DRAQ7%20protocol%20v3%20(web).pdf
https://www.biostatus.com/site/biostatus/documents/DR7.TDS%20004%20220219.pdf
https://www.abcam.com/ps/products/109/ab109202/documents/ab109202%20DRAQ7%20protocol%20v3%20(web).pdf
https://www.abcam.com/ps/products/109/ab109202/documents/ab109202%20DRAQ7%20protocol%20v3%20(web).pdf
https://www.biostatus.com/site/biostatus/documents/DR7.TDS%20008%20050224.pdf
https://www.abcam.com/ps/products/109/ab109202/documents/ab109202%20DRAQ7%20protocol%20v3%20(web).pdf
https://www.abcam.com/ps/products/109/ab109202/documents/ab109202%20DRAQ7%20protocol%20v3%20(web).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558543/
https://www.beckman.com/reagents/coulter-flow-cytometry/qc-and-support-reagents/viability-dyes/draq7/sample-data_depr
https://www.beckman.com/reagents/coulter-flow-cytometry/qc-and-support-reagents/viability-dyes/draq7/sample-data_depr
https://www.biostatus.com/site/biostatus/documents/DR7.APPNOTE%20LIVE%20ENDPOINT%20002%20240323.pdf
https://www.novusbio.com/products/draq7-tm-_nbp2-81126
https://www.biostatus.com/site/biostatus/documents/DR7.TDS%20004%20220219.pdf
https://www.biostatus.com/site/biostatus/documents/DR7.APPNOTE%20IMAGING%20FCM%20002%20040814.pdf
https://www.benchchem.com/product/b1164519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells of interest cultured in a suitable imaging vessel (e.g., 96-well imaging plate)

Complete cell culture medium (phenol red-free medium is recommended to reduce

background fluorescence)[9]

DRAQ7™ solution

Cytotoxic agent of interest

Live-cell imaging system equipped with appropriate filter sets

Procedure:

Cell Seeding: Seed cells at an appropriate density in the imaging vessel and allow them to

adhere and grow overnight.

Preparation of Reagents: Prepare the cytotoxic agent at the desired concentrations in phenol

red-free culture medium. Prepare a working solution of DRAQ7 in the same medium at a

final concentration of 1-3 µM.[5][9]

Assay Start: Replace the existing culture medium with the medium containing the cytotoxic

agent and DRAQ7. Include appropriate controls (e.g., vehicle-treated cells with DRAQ7,

untreated cells without DRAQ7).

Image Acquisition: Place the imaging vessel in the live-cell imaging system maintained at

37°C and 5% CO2.

Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30-60 minutes) for the

desired duration of the experiment (e.g., 24, 48, or 72 hours). Use a far-red filter set (e.g.,

Excitation: 620-640 nm, Emission: 670-720 nm) to detect DRAQ7 fluorescence. Also,

acquire phase-contrast or brightfield images to monitor overall cell morphology.

Image Analysis: Quantify the number of DRAQ7-positive (dead) cells and the total number of

cells (can be determined from a nuclear counterstain like Hoechst 33342 if desired, or from

brightfield images) at each time point using image analysis software.
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Data Presentation: Plot the percentage of dead cells over time for each treatment condition

to generate kinetic cytotoxicity curves.

Experimental Setup

Treatment and Incubation

Image Acquisition and Analysis

Seed cells in imaging plate

Prepare cytotoxic agent and DRAQ7 in phenol red-free medium

Replace medium with treatment medium containing DRAQ7

Incubate in live-cell imaging system (37°C, 5% CO2)

Acquire time-lapse images (Phase contrast & Far-red fluorescence)

Quantify DRAQ7-positive cells and total cells

Plot % cell death over time

Click to download full resolution via product page

Workflow for long-term cytotoxicity assay using DRAQ7.
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Protocol 2: End-Point Viability Staining for Microscopy
This protocol is suitable for determining cell viability at a single time point after treatment.

Materials:

Cells cultured on coverslips or in imaging dishes

Phosphate-Buffered Saline (PBS)

DRAQ7™ solution

Fixative (e.g., 4% paraformaldehyde), if required for subsequent immunofluorescence

Fluorescence microscope with appropriate filter sets

Procedure:

Cell Culture and Treatment: Culture and treat cells with the compound of interest for the

desired duration.

DRAQ7 Staining:

Prepare a 3 µM working solution of DRAQ7 in PBS or culture medium.[7]

Remove the culture medium from the cells and wash once with PBS.

Add the DRAQ7 staining solution to the cells and incubate for 5-15 minutes at room

temperature, protected from light.[14]

Washing: Gently wash the cells two to three times with PBS to remove unbound dye.

(Optional) Fixation and Permeabilization: If performing subsequent immunofluorescence, fix

the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with a

detergent like Triton X-100. Note that fixation and permeabilization will allow DRAQ7 to stain

all cells.[7]

Imaging: Mount the coverslips or image the dish using a fluorescence microscope. Acquire

images using a far-red filter set.
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Signaling Pathway and Mechanism of Action
DRAQ7 acts as a viability marker by exploiting the fundamental difference between live and

dead cells: the integrity of the plasma membrane.
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Membrane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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